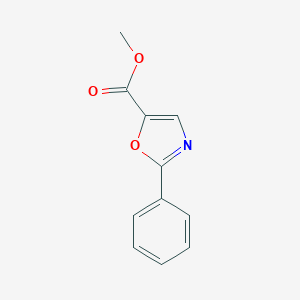

Methyl 2-phenyloxazole-5-carboxylate

Description

Contextual Significance of the Oxazole (B20620) Heterocyclic Scaffold in Scientific Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of profound importance in scientific research, primarily due to its prevalence in a wide array of biologically active natural products and synthetic compounds. nih.govresearchgate.net The unique electronic properties and the ability of the heteroatoms to form hydrogen bonds and other non-covalent interactions allow oxazole-containing molecules to bind effectively to various biological targets like enzymes and receptors. researchgate.net

This has led to the development of numerous drugs incorporating the oxazole motif, which exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govresearchgate.net Prominent examples of FDA-approved drugs with an oxazole core include the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole. nih.gov The structural rigidity and aromaticity of the oxazole ring also make it a valuable building block in materials science for the development of polymers and dyes. The versatility of the oxazole scaffold, with three positions available for substitution, allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules, making it an attractive and enduring platform for new discoveries. researchgate.net

Evolution of Research on Phenyl-Substituted Oxazole Carboxylates

Scientific investigations have often focused on isomers of the title compound, providing valuable insights into structure-activity relationships (SAR). For instance, a series of 5-phenyloxazole-2-carboxylic acid derivatives , where the positions of the functional groups are swapped relative to the title compound, have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov In these studies, converting the carboxylic acid to various amides led to compounds with significant cytotoxicity against several cancer cell lines. nih.gov

In another line of research, derivatives of 4-phenyl-2-oxazole were designed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. kaist.ac.kr These studies highlighted that substitutions on the phenyl ring, such as the introduction of a methoxy (B1213986) group, could enhance inhibitory activity. kaist.ac.kr Similarly, research into N-phenyl-5-carboxamidyl isoxazoles , a closely related class of heterocycles, has identified compounds with potent anticancer activity against colon cancer cells, acting via inhibition of the STAT3 signaling pathway. nih.gov

The synthesis of these varied scaffolds often involves classical methods like the Robinson-Gabriel synthesis or more modern approaches such as metal-catalyzed cross-coupling reactions to construct the substituted oxazole core. beilstein-journals.orgchemicalbook.com The collective findings from these diverse studies underscore a clear trend: the specific substitution pattern on the phenyl-oxazole core is a key determinant of biological function, driving the continued exploration of novel isomers and derivatives.

Scope and Research Objectives for Methyl 2-phenyloxazole-5-carboxylate Derivatives

The primary research objective for derivatives of this compound is the synthesis and evaluation of new chemical entities for potential therapeutic applications. Based on the activities observed in structurally related compounds, several research avenues can be defined.

A key objective would be to build a library of derivatives by:

Modifying the phenyl ring: Introducing various substituents (e.g., halogens, methoxy, nitro groups) at different positions on the phenyl group to probe electronic and steric effects on biological activity.

The scope of research would involve screening these new derivatives against a range of biological targets. Drawing from the activities of its isomers, potential targets include:

Tubulin polymerization: To assess potential as anticancer agents. nih.gov

Enzymes involved in inflammation: Such as PDE4 or cyclooxygenases (COX). nih.govkaist.ac.kr

Protein kinases: A major class of drug targets in oncology. nih.gov

Receptors involved in metabolic diseases: Given that some oxazoles show antidiabetic properties. nih.gov

Furthermore, research would focus on establishing detailed Structure-Activity Relationships (SAR) to understand how specific structural features correlate with biological potency and selectivity. Molecular modeling and docking studies would likely be employed to predict and rationalize the interactions of these compounds with their biological targets, guiding the design of more potent and selective agents. nih.gov The ultimate goal is to identify lead compounds that could be further optimized for development as new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Comparison of Related Phenyl-Substituted Oxazole Carboxylic Acids/Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Title Compound |

| 2-Phenyl-oxazole-4-carboxylic acid methyl ester | 59171-72-1 | C₁₁H₉NO₃ | 203.19 | Isomer: Carboxylate at C4 |

| Methyl 2-methyl-5-phenyloxazole-4-carboxylate | 815575-47-4 | C₁₂H₁₁NO₃ | 217.22 | Isomer: Carboxylate at C4, Methyl at C2, Phenyl at C5 |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | 91137-55-2 | C₁₁H₉NO₃ | 203.19 | Isomer: Carboxylic acid at C5, Methyl at C4 |

| Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate | Not Available | C₁₃H₁₃NO₃S | 263.31 | Isomer: Carboxylate at C4, Ethyl ester, Methylthio at C5 |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMACXVQAYRWMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544994 | |

| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106833-83-4 | |

| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into Reactivity and Transformations of Methyl 2 Phenyloxazole 5 Carboxylate Derivatives

Reaction Mechanisms of Ester Hydrolysis and Transesterification

The hydrolysis of esters, such as methyl 2-phenyloxazole-5-carboxylate, can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen, which increases the ester's reactivity. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfers, the alcohol group is eliminated, and deprotonation of the newly formed carbonyl results in the carboxylic acid. libretexts.orgyoutube.com The reverse of this process is known as Fischer esterification. youtube.com

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. ucoz.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group then reforms with the departure of the alkoxide leaving group. The resulting carboxylic acid is deprotonated by the alkoxide to form a carboxylate salt. libretexts.org

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org The reaction is reversible, and the equilibrium constant is close to one since the reactants and products are both an ester and an alcohol. libretexts.org Various catalysts, such as scandium(III) triflate and silica (B1680970) chloride, can be employed to facilitate transesterification. organic-chemistry.org

| Reaction | Catalyst | Key Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl, H2SO4) | Protonation of carbonyl oxygen, reversible. libretexts.orgchemguide.co.ukyoutube.com |

| Base-Promoted Hydrolysis | Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion, irreversible. libretexts.orgchemguide.co.uk |

| Transesterification | Acid or Base | Exchange of alcohol group, reversible. libretexts.org |

Oxidative Conversion Pathways of Dihydro-Oxazole Precursors to Aromatic Oxazoles

The synthesis of oxazoles often proceeds through the oxidative aromatization of a dihydro-oxazole (oxazoline) precursor. A convenient, ligand-free, one-pot reaction catalyzed by palladium(II) acetate (B1210297) has been developed for the synthesis of oxazolines and their subsequent conversion to oxazoles from readily available acid chlorides and propargylamine. researchgate.net The reaction pathways can be selectively directed to yield either the oxazoline (B21484) or the fully aromatic oxazole (B20620) by simply adjusting the additives. researchgate.net

Another approach involves the use of gold catalysts. Gold(III) has been shown to facilitate the cyclization of propargylamines to form oxazoles under mild conditions, tolerating a range of functional groups. researchgate.net

Reductive Transformations of the Oxazole Ring System

The reduction of the oxazole ring can lead to different products depending on the reducing agent and reaction conditions. While the oxidation of oxazoles is relatively straightforward, reduction can lead to ring cleavage, resulting in open-chain products. pharmaguideline.com For instance, the electrochemical reduction of N-acylated imidates can lead to the formation of 3a,6a-dihydro-oxazolo[5,4-d]oxazole derivatives through electrodimerization. researchgate.net

In some cases, reductive conditions can lead to the cleavage of substituents on the oxazole ring, which can be followed by further transformations. For example, hydrogenolysis of a Cbz-protected oxazole derivative with palladium on carbon can remove the protecting group. nih.gov If this hydrogenolysis is performed in methanol, it can result in the formation of a methyl ester, likely through the reductive removal of a benzyloxycarbonyl group, tautomerization to an azlactone, and subsequent nucleophilic cleavage by methanol. nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole and Phenyl Substructures

The oxazole ring exhibits distinct reactivity towards electrophilic and nucleophilic attack.

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, and the reaction is facilitated by the presence of electron-donating groups. wikipedia.orgpharmaguideline.com Without such activating groups, electrophilic substitution on the oxazole ring can be difficult. pharmaguideline.compharmaguideline.com For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide yields 5-bromo-2-phenyloxazole. slideshare.net Nitration and sulfonation of the unsubstituted oxazole ring are generally challenging. slideshare.net

Nucleophilic Substitution: Nucleophilic aromatic substitution is favored at the C2 position, especially when a good leaving group is present. wikipedia.org However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com The presence of electron-withdrawing groups at the C4 position can facilitate nucleophilic attack at the C2 position. pharmaguideline.com For example, a halogen atom at the C2 position can be readily replaced by a nucleophile. pharmaguideline.com

The phenyl substituent at the C2 position of this compound can also undergo electrophilic substitution, with the directing effects of the oxazole ring influencing the position of substitution.

Pericyclic Reactions and Cycloaddition Chemistry of Oxazole Carboxylates

Oxazoles can participate as dienes in Diels-Alder reactions, which are a valuable tool for the synthesis of pyridines and furans. pharmaguideline.comwikipedia.org The reactivity of the oxazole in these [4+2] cycloaddition reactions is enhanced by the presence of electron-donating substituents. pharmaguideline.com The initial cycloaddition with an alkene dienophile results in a bicyclic intermediate containing an acid-sensitive oxo bridgehead. wikipedia.org

These cycloaddition reactions have been successfully employed with various dienophiles, including alkenes, alkynes, and benzynes. pharmaguideline.com For example, the reaction of oxazoles with olefins can lead to substituted pyridines after the cleavage of the initial adduct and subsequent aromatization. clockss.org

Photoinduced Isomerization and Degradation Mechanisms of Oxazole Esters

The oxazole ring can undergo photoinduced reactions, including isomerization and cycloadditions. srce.hr Upon excitation, the oxazole ring can participate in cyclization and cycloaddition reactions, leading to the formation of complex polycyclic structures. srce.hr

A well-known photochemical transformation is the isomerization of isoxazoles to oxazoles. researchgate.netresearchgate.net This process can be catalyzed by Fe(II) and involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov This azirine can then isomerize to either an isoxazole (B147169) under catalytic conditions or an oxazole under non-catalytic thermolysis. nih.gov The specific reaction pathway is dependent on the substituents on the starting isoxazole and the reaction conditions. nih.gov

Structure Activity Relationships and Molecular Recognition of Phenyloxazole Carboxylates

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore model for a class of biologically active compounds describes the essential three-dimensional arrangement of functional groups required for activity. For phenyloxazole carboxylates and related structures, key pharmacophoric features have been identified that are crucial for their interaction with biological targets like enzymes and receptors. researchgate.net

A representative pharmacophore model, derived from studies on similar heterocyclic inhibitors, typically includes:

Two Aromatic Rings: These features, often represented by the phenyl group and the oxazole (B20620) ring itself, frequently engage in π-π stacking and hydrophobic interactions within the target's binding site. nih.gov

One Hydrogen Bond Acceptor: The carboxylate group or the nitrogen atom in the oxazole ring serves as a crucial hydrogen bond acceptor, forming directional interactions that are key for affinity and specificity. nih.gov

The fundamental structural determinants for the biological activity of this scaffold are the oxazole ring, the phenyl group, and the carboxylate function. The five-membered oxazole ring acts as a rigid scaffold that correctly orients the other functional groups. researchgate.netnih.gov The phenyl group is critical for establishing hydrophobic and van der Waals interactions, and its substitution pattern allows for fine-tuning of the electronic properties and steric profile. The carboxylate moiety is a potent hydrogen bond acceptor and can also engage in ionic interactions, significantly influencing the molecule's binding affinity and pharmacokinetic properties.

Influence of Substituent Position and Electronic Effects on Bioactivity Profiles

The placement and electronic nature of substituents on the phenyl ring of phenyloxazole carboxylates have a profound impact on their biological activity. Studies on analogous series, such as 2-phenyl-oxazole-4-carboxylic acid derivatives, have demonstrated that these modifications can dramatically alter inhibitory potency. sci-hub.se

Research into their effect on phosphodiesterase 4 (PDE4B) revealed that inhibitory activity is highly dependent on the substitution pattern of the phenyl ring. sci-hub.se For instance, compounds with a chloro substituent were found to be more active than their unsubstituted counterparts. Among different chloro-substituted isomers, the para-substituted compound showed significantly higher efficacy than those with ortho or meta substitutions. sci-hub.se

Furthermore, the electronic properties of the substituents are a critical factor. When the substituent at the para position was changed from an electron-withdrawing group to an electron-donating group (e.g., methoxy), a significant enhancement in activity against PDE4B was observed. sci-hub.se This suggests that modulating the electron density of the phenyl ring is a key strategy for optimizing bioactivity.

Conformational Analysis and Its Impact on Molecular Interactions

The three-dimensional conformation of a molecule is critical as it dictates how well it can fit into a biological target's binding site. For phenyloxazole carboxylates, the key conformational aspect is the relative orientation of the phenyl and oxazole rings. The oxazole scaffold is generally more rigid than comparable heterocyclic rings like thiazoles. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding.

The substitution pattern can directly influence this conformation. For example, studies on related oxazole-containing structures have shown that a substituent at the 5-position of the oxazole ring can introduce significant steric hindrance. mdpi.com This steric clash can prevent the co-planarity of the phenyl and oxazole rings, forcing a twisted conformation. mdpi.com This twist in the molecular geometry can, in turn, alter the molecule's interaction profile with its target, sometimes leading to an increase in activity by allowing for an optimal fit in a non-planar binding pocket. mdpi.com

Characterization of Intermolecular Forces in Ligand-Target Binding

The binding of a ligand like Methyl 2-phenyloxazole-5-carboxylate to its biological target is mediated by a combination of non-covalent intermolecular forces. The strength and nature of these forces determine the affinity and specificity of the interaction.

Hydrogen Bonding: The hydrogen bond is a highly directional and specific interaction crucial for molecular recognition. nih.gov In phenyloxazole carboxylates, the ester or carboxylic acid function is a potent hydrogen bond acceptor. nih.gov The oxygen atoms of the carboxylate can form strong hydrogen bonds with donor groups (like the amide backbone or specific amino acid side chains, e.g., Arginine) in a protein's active site. nih.gov The nitrogen atom within the oxazole ring can also act as a hydrogen bond acceptor. nih.gov These interactions are fundamental to anchoring the ligand in the correct orientation for effective biological activity.

Hydrophobic Interactions: The phenyl ring of the molecule is a key hydrophobic element. This non-polar group is driven to interact with and be sequestered by hydrophobic pockets within the biological target, away from the aqueous environment. Research has demonstrated that a five-membered heterocyclic moiety forming a hydrophobic interaction with a protein can be essential for bioactivity. sci-hub.se

Lipophilicity Optimization: Lipophilicity (the "greasiness" of a molecule) is a critical physicochemical parameter that influences not only target binding but also a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While the hydrophobic phenyl group increases lipophilicity, the polar carboxylate group decreases it. Medicinal chemists often seek a delicate balance. Introducing polar moieties like carboxylates can reduce excessive lipophilicity, which may in turn improve selectivity and reduce off-target toxicity. nih.gov However, very low lipophilicity can lead to poor absorption or high clearance from the body. nih.gov Therefore, optimizing the balance of hydrophobic and hydrophilic features is a key aspect of lead optimization in this class of compounds. nih.gov

Comparative Structure-Activity Profiling with Related Oxazole and Heterocyclic Scaffolds

To understand the unique contribution of the oxazole ring, its properties are often compared to other five-membered heterocyclic scaffolds like thiazoles, oxadiazoles, and thiadiazoles. These rings can serve as bio-isosteric replacements, where one ring is swapped for another to modulate biological and physicochemical properties. nih.gov

Studies comparing oxazole- and thiazole-containing fragments have revealed key differences. Oxazoles are generally less flexible than thiazoles, while thiazoles are considered more effective at forming hydrogen bonds. nih.gov This implies that replacing an oxazole with a thiazole (B1198619) could increase the conformational flexibility of a molecule while potentially improving its hydrogen bonding capability, which would have direct consequences for its biological activity.

Biological Activities and Molecular Mechanisms of Action for Methyl 2 Phenyloxazole 5 Carboxylate and Its Analogues

Antimicrobial Efficacy and Underlying Mechanisms

Oxazole-containing compounds have emerged as a promising area of research for developing new antimicrobial agents, particularly in an era of increasing drug resistance. Their efficacy spans a range of pathogens, including bacteria, fungi, and protozoa.

Analogues of methyl 2-phenyloxazole-5-carboxylate have demonstrated a broad spectrum of antibacterial activity. For instance, a series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles were shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov Notably, compounds 4b and 4c in this series exhibited an antibacterial effect against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 micrograms/ml. nih.gov Furthermore, compound 5a was particularly potent against the Gram-negative bacterium Pseudomonas aeruginosa, showing a MIC value of 25 micrograms/ml, which was more effective than the control drugs tetracycline and streptomycin. nih.gov

Other research has highlighted the efficacy of related structures like 4-benzylidene-2-methyl-oxazoline-5-one, which exhibits both bacteriostatic and bactericidal effects against a panel of microorganisms. umz.ac.ir The mechanism of action for some antibacterial analogues is believed to involve the disruption of the bacterial cell membrane's structural integrity. This leads to the leakage of essential intracellular components, ultimately causing bacterial cell death. nih.gov This mode of action is crucial as it can be effective against drug-resistant strains. nih.gov Additionally, some carboxamide analogues have shown good to moderate activity against strains like S. aureus, B. subtilis, and E. coli. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Oxazole (B20620) Analogues

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| 5-methyl-2-(disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 µg/mL |

| 5-methyl-2-(disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 µg/mL |

| 1,3-oxazole-5(4H)-one derivative | Staphylococcus aureus | 125 µg/mL |

| 1,3-oxazole-5(4H)-one derivative | Bacillus subtilis | 125 µg/mL |

The antimicrobial activity of oxazole derivatives extends to fungi and protozoa. google.com In a study of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles, one derivative was found to be the most active against the yeast Candida albicans, with a MIC value of 12.5 micrograms/ml. nih.gov Similarly, a new 1,3-oxazole containing a phenyl group at the 5-position also demonstrated activity against C. albicans. mdpi.com The structural similarity of the oxazole ring to other azole antifungals, which act by inhibiting ergosterol synthesis, may contribute to this activity.

The scaffold is also present in compounds with antiprotozoal potential. researchgate.net While direct studies on this compound are limited, related heterocyclic structures such as thiazoles and imidazoles, which share the azole core, are known to possess significant antiprotozoal properties. mdpi.comnih.gov This suggests a promising avenue for the further development of oxazole-based derivatives as treatments for protozoal infections. nih.gov

Anti-Inflammatory and Immunomodulatory Pathways

Several analogues of this compound have been synthesized and evaluated for their anti-inflammatory properties. A study focused on novel methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives found that some compounds exhibited very good anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the standard drug Diclofenac Sodium. researchgate.net

The mechanisms underlying these effects often involve the modulation of key inflammatory mediators. Related heterocyclic compounds, such as pyrrole derivatives, have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Some pyrrole-containing compounds exert their effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical in the synthesis of prostaglandins and leukotrienes, respectively. mdpi.com Furthermore, certain derivatives can display immunomodulatory activity by selectively increasing the levels of anti-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1), which helps to resolve inflammation. mdpi.comnih.gov This dual action of reducing pro-inflammatory signals while promoting anti-inflammatory pathways makes these compounds attractive candidates for new anti-inflammatory therapies. nih.gov

Anticancer and Antitumor Properties

The oxazole scaffold is a key component in a variety of potent anticancer agents. Their mechanisms of action are often centered on the disruption of microtubule dynamics, which are essential for cell division, leading to the targeted destruction of rapidly proliferating cancer cells.

A primary mechanism for the anticancer activity of many oxazole analogues is the inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules are dynamic polymers crucial for forming the mitotic spindle during cell division. nih.gov By interfering with their assembly, these compounds can halt the cell cycle and induce apoptosis (programmed cell death). nih.gov

A series of 5-phenyloxazole-2-carboxylic acid derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net Molecular docking studies indicate that these compounds bind to the colchicine-binding site of tubulin, a key target for many microtubule-destabilizing agents. researchgate.netnih.gov This binding prevents the tubulin dimers from assembling into microtubules. mdpi.com For example, the compound N,5-diphenyloxazole-2-carboxamide (compound 9) showed significant antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines, with IC50 values of 0.78, 1.08, and 1.27 μM, respectively. researchgate.net This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, a hallmark of antimicrotubule agents. researchgate.netresearchgate.net

Table 2: Anticancer Activity of Selected Oxazole and Related Analogues

| Compound | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa (Cervical Cancer) | 0.78 µM |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 (Lung Cancer) | 1.08 µM |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 (Liver Cancer) | 1.27 µM |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | 5.37 µM |

| Tetrazole analogue (Compound 31a) | SGC-7901 (Gastric Cancer) | 0.090 µM |

The ability of oxazole analogues to inhibit tubulin polymerization also forms the basis for their development as Vascular Disrupting Agents (VDAs). nih.gov VDAs are a class of anticancer drugs that target the established blood vessels of a tumor, rather than preventing the formation of new ones (anti-angiogenesis). nih.gov By disrupting the microtubule cytoskeleton of endothelial cells lining the tumor vasculature, these small-molecule VDAs cause a rapid change in cell shape, leading to the collapse of the tumor's blood supply. plos.org This results in extensive tumor cell death due to lack of oxygen and nutrients, a process known as hemorrhagic necrosis. nih.govnih.gov

Tubulin-binding agents represent a major category of small-molecule VDAs. nih.govplos.org Because the endothelial cells in tumors are more sensitive to microtubule disruption than those in healthy tissues, VDAs can selectively target the tumor environment. plos.org This approach is particularly effective against the core of large, established tumors, which are often resistant to conventional chemotherapy. nih.gov

Metabolic Regulation and Enzyme Inhibition Studies

The oxazole scaffold, central to this compound, is a key feature in a variety of synthetic compounds designed to modulate metabolic pathways and inhibit specific enzymes. These activities are primarily linked to the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, as well as conditions involving aberrant lipid metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating lipid and glucose homeostasis. nih.govfrontiersin.org As such, they are significant therapeutic targets for metabolic diseases. nih.govmdpi.com Analogues of this compound have been developed as potent PPAR agonists.

A notable example is Muraglitazar (BMS-298585), a non-thiazolidinedione compound featuring a 5-methyl-2-phenyl-oxazole core structure. nih.gov This compound has been identified as a dual agonist for both PPARα and PPARγ. In vitro studies have demonstrated its potent activity at human PPARα with an EC50 of 320 nM and at human PPARγ with an EC50 of 110 nM. nih.gov The dual agonism allows it to concurrently address hyperglycemia and dyslipidemia. In animal models, Muraglitazar has shown significant efficacy in lowering glucose, insulin, triglycerides, and free fatty acids. nih.gov The development of ligands that can modulate multiple PPAR isoforms, such as pan-agonists or dual agonists, is a key strategy in developing treatments for metabolic syndrome. mdpi.comnih.gov

Table 1: PPAR Agonist Activity of Selected Oxazole Analogues

| Compound Name | Target | Activity (EC50) | Source |

|---|---|---|---|

| Muraglitazar (BMS-298585) | Human PPARα | 320 nM | nih.gov |

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. nih.govnih.gov The balance between ceramide and its metabolites is crucial for regulating cellular processes like apoptosis and proliferation. nih.govresearchgate.net Overexpression of AC has been linked to therapy resistance in various cancers, making it an attractive therapeutic target. acs.orgnih.gov

A novel class of substituted oxazol-2-one-3-carboxamides has been designed and synthesized as potent AC inhibitors. acs.org These compounds are structurally related to the oxazole core of this compound. Detailed structure-activity relationship (SAR) studies have been conducted on this class of inhibitors. For instance, 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide demonstrated a half-maximal inhibitory concentration (IC50) for human AC (hAC) of 0.090 μM. Modifications to this structure led to analogues with improved potency; for example, the insertion of a methyl group at the C(4)-position of the oxazolone (B7731731) ring resulted in an analogue with an hAC IC50 of 0.069 μM. acs.org

Table 2: Acid Ceramidase Inhibitory Activity of Oxazol-2-one-3-carboxamide Analogues

| Compound | Description | hAC IC50 (μM) | Source |

|---|---|---|---|

| 12a | 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | 0.090 | acs.org |

| 12b | n-pentyl analogue | 0.039 | acs.org |

| 12h | Methyl group at C(4)-position of oxazolone ring | 0.069 | acs.org |

| 12i | Cl atom at para phenyl position | 0.083 | acs.org |

| 8c | Methyl group on C(5)-position of oxazolone ring | 0.042 | acs.org |

Beyond PPARs and acid ceramidase, oxazole-containing structures have been found to modulate other key enzymes, particularly those involved in viral replication. The structural diversity of oxazole derivatives allows them to interact with various biological targets, including viral enzymes like reverse transcriptase, protease, and integrase.

One significant area of investigation is the inhibition of HIV-1 reverse transcriptase (RT). A series of oxazole-benzenesulfonamides have been identified that bind to HIV-1 RT and inhibit its interaction with the cellular factor eEF1A, which is crucial for viral replication. nih.gov This inhibition of the RT-eEF1A complex represents a distinct anti-HIV mechanism. nih.gov Furthermore, a novel tetrahydroindazolylbenzamide derivative, synthesized using oxazolone chemistry, was identified as a late reverse transcription inhibitor, blocking the viral replication cycle before integration into the host genome. nih.gov These findings underscore the potential of the oxazole scaffold in developing inhibitors for enzymes critical to pathogen life cycles.

Antiviral and Anti-HIV Investigations

The oxazole nucleus is a prominent scaffold in the development of novel antiviral agents due to its ability to engage with various viral targets. tandfonline.com Research has demonstrated the efficacy of oxazole derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Coxsackie virus. nih.govnih.gov

In the context of HIV, oxazole-based compounds have been primarily investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net A series of oxazole-benzenesulfonamides were shown to inhibit HIV-1 replication in primary human CD4+ T cells and were also effective against NNRTI-resistant HIV-1 mutants. nih.gov Another study reported a tetrahydroindazolylbenzamide derivative, derived from oxazolone chemistry, which exhibited remarkable anti-HIV activity with a half-maximal effective concentration (EC50) of 2.77 μM and low cytotoxicity. nih.gov

The antiviral activity of this class of compounds is not limited to HIV. A series of (5-oxazolyl)phenyl amine derivatives showed potent activity against the Hepatitis C virus, with some compounds having IC50 values in the sub-micromolar range (0.28–0.92 μM). nih.gov The same study also found that these compounds displayed strong activity against Coxsackie viruses B3 and B6, with IC50 values below 2.0 μM, indicating a broad spectrum of antiviral potential. nih.gov

Table 3: Antiviral Activity of Selected Oxazole Analogues

| Compound Class | Virus Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Tetrahydroindazolylbenzamide derivative | HIV | EC50 | 2.77 μM | nih.gov |

| (5-oxazolyl)phenyl amine derivatives | Hepatitis C Virus (HCV) | IC50 | 0.28-0.92 μM | nih.gov |

| (5-oxazolyl)phenyl amine derivatives | Coxsackie Virus B3/B6 (CVB3/CVB6) | IC50 | < 2.0 μM | nih.gov |

Neuroactive Properties: Sedative, Antidepressant, and Neuroprotective Effects

Derivatives of the oxazole family, particularly benzo[d]oxazoles, have been explored for their neuroactive properties. Studies have revealed that specific structural modifications to the oxazole core can lead to compounds with significant antidepressant and anticonvulsant activities. nih.govresearchgate.net

A series of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were synthesized and evaluated for neuroactivity. nih.goveurekaselect.com Several of these compounds displayed potent anticonvulsant effects in the maximal electroshock (MES) seizure model, with ED50 values as low as 12.7 mg/kg. nih.govresearchgate.net Interestingly, these compounds also demonstrated significant antidepressant effects in the forced swimming test (FST). nih.govresearchgate.net Further investigation into the mechanism of action for one of the lead compounds suggested the involvement of the GABAergic system. nih.govresearchgate.net

The neuroprotective effects of some compounds may also be linked to their antioxidant properties and interaction with specific neurotransmitter receptors. For example, the neurotoxic effects of Aβ oligomers, implicated in Alzheimer's disease, are associated with oxidative stress. mdpi.com The neuroprotective mechanisms of some antidepressants have been linked to the 5-hydroxytryptamine 1A (5-HT1A) receptor, which may also be a target for oxazole-based neuroactive agents. mdpi.comnih.gov

Table 4: Neuroactive Properties of Benzo[d]oxazole Analogues

| Compound | Activity | Model | Metric | Value | Source |

|---|---|---|---|---|---|

| 5j | Anticonvulsant | Maximal Electroshock (MES) | ED50 | 12.7 mg/kg | nih.govresearchgate.net |

| 5g | Anticonvulsant | Maximal Electroshock (MES) | ED50 | 31.7 mg/kg | nih.govresearchgate.net |

| 5g | Antidepressant | Forced Swimming Test (FST) | - | Significant reduction in immobility | nih.govresearchgate.net |

Antioxidant Activities and Free Radical Scavenging Mechanisms

Oxazole and related heterocyclic structures, such as oxadiazoles and benzoxazolinones, have been investigated for their antioxidant properties. dergipark.org.trdergipark.org.tr Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases, by donating an electron or hydrogen atom. researchgate.net

The free radical scavenging activity of these compounds is typically evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. dergipark.org.trdergipark.org.tr Studies on 2-benzoxazolinone derivatives have shown that these compounds can effectively scavenge various reactive oxygen species. dergipark.org.tr

Theoretical studies using density functional theory (DFT) on related 1,3,4-oxadiazole derivatives have elucidated the potential mechanisms of free radical scavenging. nih.govnih.gov Three primary mechanisms are considered:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.

Thermodynamic calculations suggest that in a vacuum, the HAT and SPLET mechanisms are generally more favorable for 1,3,4-oxadiazole antioxidants. nih.gov However, in an aqueous solution, the SET-PT mechanism appears to be the dominant pathway. nih.govnih.gov These mechanistic insights are likely applicable to other oxazole-based compounds and are crucial for the rational design of more effective antioxidants.

Applications in Agricultural Chemistry

The exploration of oxazole derivatives in agricultural chemistry has revealed their potential as active ingredients in crop protection agents. Research has particularly focused on the insecticidal and fungicidal properties of compounds structurally related to this compound. These studies highlight the versatility of the oxazole scaffold in developing new solutions for pest and disease management in agriculture.

Insecticidal Activity and Target Organism Studies

While direct studies on the insecticidal activity of this compound are not extensively documented in publicly available research, the broader class of oxazole and isoxazole (B147169) derivatives has demonstrated significant insecticidal potential against various agricultural pests. For instance, a series of novel pyridylpyrazole‐4‐carboxamides containing a 1,3,4‐oxadiazole ring were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella) researchgate.net. One of the compounds, N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide, showed notable activity at various concentrations researchgate.net.

Furthermore, research into isoxazole derivatives has identified compounds with potent insecticidal effects. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides involved the synthesis of 182 trisubstituted isoxazoles, with a subset of 80 compounds being evaluated for insecticidal activity nih.gov. This line of research indicates that modifications of the core isoxazole structure can lead to the discovery of effective insecticidal agents nih.gov. The development of such compounds is crucial for managing insect pests that threaten crop yields and quality.

Interactive Data Table: Insecticidal Activity of an Oxadiazole Analogue against Plutella xylostella researchgate.net

| Concentration (μg/mL) | Activity (%) |

| 100 | 67 |

| 50 | 50 |

| 10 | 34 |

| 5 | 20 |

| 1 | 17 |

Development as Fungicidal Candidates

Analogues of this compound, specifically oxazole-5-carboxamide derivatives, have been designed and evaluated as potential fungicides, targeting the succinate dehydrogenase (SDH) enzyme in fungi. SDH inhibitors play a critical role in disrupting the fungal respiratory chain, leading to cell death.

A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were synthesized and tested for their fungicidal activities against several plant pathogenic fungi. nih.gov Two compounds, in particular, demonstrated significant efficacy:

SEZA18 and SEZC7 showed potent in vitro activity against Magnaporthe grisea, the causal agent of rice blast disease, with EC50 values of 0.17 mg/L and 0.50 mg/L, respectively. These values are comparable to the commercial fungicide prochloraz (0.15 mg/L) and significantly better than hymexazol (45.5 mg/L). In in vivo tests, they exhibited protective effects of 45.3% and 49.5% against M. grisea at a concentration of 200 mg/L. nih.gov

SEZA14 was found to be effective against Penicillium digitatum, a major post-harvest pathogen of citrus, with an in vitro EC50 value of 2.33 mg/L. In a potted experiment, it showed a 77.9% prevention effect against P. digitatum at 100 mg/L, which is comparable to the commercial fungicide boscalid (75.5%). nih.gov

The mechanism of action for these compounds was confirmed to be the inhibition of SDH. SEZC7 demonstrated an IC50 value of 16.6 μM for SDH inhibition, similar to that of boscalid (12.9 μM). Molecular docking studies further supported the interaction of these oxazole derivatives with the SDH enzyme. nih.gov

Interactive Data Table: In Vitro Fungicidal Activity of Oxazole-5-carboxamide Analogues nih.gov

| Compound | Target Fungus | EC50 (mg/L) |

| SEZA18 | Magnaporthe grisea | 0.17 |

| SEZC7 | Magnaporthe grisea | 0.50 |

| SEZA14 | Penicillium digitatum | 2.33 |

| Prochloraz | Magnaporthe grisea | 0.15 |

| Hymexazol | Magnaporthe grisea | 45.5 |

Interactive Data Table: In Vivo Protective Efficacy of Oxazole-5-carboxamide Analogues nih.gov

| Compound | Target Fungus | Concentration (mg/L) | Protective Effect (%) |

| SEZA18 | Magnaporthe grisea | 200 | 45.3 |

| SEZC7 | Magnaporthe grisea | 200 | 49.5 |

| SEZA14 | Penicillium digitatum | 100 | 77.9 |

| Boscalid | Penicillium digitatum | Not Specified | 75.5 |

Computational Chemistry and Theoretical Studies on Phenyloxazole Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of phenyloxazole carboxylates at the atomic level. nih.govnih.gov These methods are employed to predict the molecule's three-dimensional geometry, electronic structure, and various reactivity descriptors.

DFT studies on oxazole (B20620) derivatives, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), allow for the precise calculation of the molecule's optimized structure. nih.govnih.gov From this optimized geometry, critical electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. benthamscience.com For a molecule like Methyl 2-phenyloxazole-5-carboxylate, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carboxylate group, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). youtube.com Such parameters are invaluable for predicting how a molecule will behave in a biological environment and for comparing the reactivity of different derivatives within the phenyloxazole class. nih.gov

| Parameter | Description | Significance for Phenyloxazole Carboxylates |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape and how it can fit into a biological target. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; relates to acting as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; relates to acting as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron density, identifying sites for non-covalent interactions like hydrogen bonding. benthamscience.com |

| Global Descriptors (η, ω) | Chemical hardness (η) and electrophilicity index (ω). | Quantify the molecule's resistance to charge transfer and its capacity to accept electrons. youtube.com |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions

To understand how phenyloxazole carboxylates might exert a biological effect, researchers use molecular docking and molecular dynamics (MD) simulations to model their interactions with specific biomacromolecules, such as proteins or enzymes. semanticscholar.org

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target macromolecule. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable complex. Docking studies on various oxazole derivatives have been used to predict their potential as inhibitors for targets in cancer, such as Epidermal Growth Factor Receptor (EGFR), and infectious diseases, like the main protease of SARS-CoV-2. nih.govmdpi.com These studies reveal key interactions, such as:

Hydrogen bonds: Often formed between the heteroatoms of the oxazole ring or the carboxylate group and amino acid residues like serine or histidine in the protein's active site.

Hydrophobic interactions: Occurring between the phenyl ring of the compound and nonpolar residues of the target.

π-π stacking: Aromatic interactions between the phenyloxazole system and residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from docking. researcher.life Starting from the docked pose, an MD simulation calculates the movements of atoms over time, typically on the nanosecond scale. semanticscholar.org This allows researchers to assess the stability of the predicted binding mode. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates if the complex remains stable, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. youtube.com MD simulations can also be used to perform more accurate binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), offering a more refined prediction of binding affinity. nih.govsemanticscholar.org

| Technique | Principle | Information Gained | Application to Phenyloxazole Carboxylates |

| Molecular Docking | Fits ligand into a protein's binding site and scores the pose. | Binding mode, binding affinity (score), key interacting residues. | Predicting potential protein targets and understanding the structural basis of activity. researchgate.net |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-protein complex over time. | Stability of the binding pose, flexibility of the complex, refined binding free energy. | Validating docking results and assessing the dynamic stability of the interaction with a target. researcher.life |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researcher.life For phenyloxazole carboxylates, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A QSAR study begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. benthamscience.com

Hydrophobicity Descriptors: LogP, which measures the compound's lipophilicity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new compounds based solely on their calculated descriptors.

For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.comyoutube.com These methods generate 3D contour maps that visualize regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity. nih.gov For phenyloxazole carboxylates, a CoMFA model might show that a bulky, electron-withdrawing group at a specific position on the phenyl ring is favorable for activity, providing direct guidance for the design of more potent analogues. The statistical quality and predictive power of any QSAR model must be rigorously validated using internal (e.g., cross-validation) and external test sets. benthamscience.com

Algorithms for Predicting Biological Activities and Pharmacokinetic Profiles

Beyond QSAR, a wide array of algorithms, particularly from the field of machine learning (ML), are used to predict the biological activities and pharmacokinetic profiles of compounds like this compound. researchgate.net These predictive models are crucial for early-stage drug discovery, helping to identify candidates with desirable properties and flag those likely to fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. researchgate.net

Biological Activity Prediction: Machine learning algorithms can be trained on large datasets of compounds with known activities against specific biological targets. acs.org Common algorithms include:

Support Vector Machines (SVM): A classification algorithm that finds an optimal hyperplane to separate active from inactive compounds.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy. nih.gov

Deep Neural Networks (DNN): Complex, multi-layered networks that can learn intricate patterns from molecular representations like chemical fingerprints or graph structures. tandfonline.com

These models can screen vast virtual libraries to identify novel hits with a desired biological activity.

Pharmacokinetic (ADMET) Profile Prediction: Predicting ADMET properties is vital to ensure a compound has drug-like qualities. Numerous computational tools and web servers (e.g., SwissADME, pkCSM) are available that implement various algorithms to predict these profiles from a molecule's structure. mdpi.commdpi.com Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess a compound's oral bioavailability. mdpi.com For phenyloxazole derivatives, these in silico ADMET predictions are essential for early-stage assessment of their drug-likeness. mdpi.com

| ADMET Parameter | Significance in Drug Discovery | Typical Prediction Method |

| Solubility (logS) | Affects absorption and formulation. | QSPR models, Fragment-based methods. |

| Lipophilicity (logP) | Influences permeability, metabolism, and toxicity. | Atom-based contribution methods, ML models. |

| Intestinal Absorption | Determines how much of an oral drug enters the bloodstream. | QSAR models, PBPK simulations. nih.gov |

| BBB Permeability | Crucial for CNS-targeting drugs; undesirable for others. | ML classification models (e.g., SVM, RF). |

| CYP Inhibition | Predicts potential for drug-drug interactions. | Docking with CYP enzymes, ML models. |

| hERG Inhibition | An indicator of potential cardiotoxicity. | Pharmacophore models, QSAR. |

| Ames Mutagenicity | Predicts the potential to cause genetic mutations. | Structure-alert systems, classification models. |

Virtual Screening and De Novo Design Methodologies for Phenyloxazole-Based Agents

Virtual screening (VS) and de novo design are powerful computational strategies used to discover and create novel chemical entities with desired biological activity. These methods are instrumental in exploring the vast chemical space for new phenyloxazole-based agents.

Virtual Screening (VS) involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method is used when the three-dimensional structure of the target protein is known. nih.gov The primary technique is molecular docking, where each compound in a virtual library (which can contain millions of molecules) is docked into the target's binding site. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for experimental testing. This approach has been successfully used to identify inhibitors for various targets using scaffolds related to oxazoles. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but a set of known active molecules exists, LBVS can be employed. nih.gov This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D/3D similarity searching, where compounds are compared based on chemical fingerprints or molecular shape, and pharmacophore modeling, where a 3D arrangement of essential features required for activity is constructed and used as a query to search libraries. mdpi.com

De Novo Design methodologies aim to computationally generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a target. Key strategies include:

Fragment-Based Design: This approach involves identifying small, low-affinity molecular fragments that bind to the target protein, often through X-ray crystallography or NMR. youtube.com These fragments can then be computationally "grown" to add new functional groups that make additional interactions, or multiple fragments binding to adjacent sites can be "linked" together to create a single, more potent molecule. nih.gov This strategy has been explicitly used to design novel phenyl oxazole derivatives by splicing and coupling active fragments. nih.gov

Algorithmic and AI-driven Design: Modern de novo design often employs sophisticated algorithms or generative artificial intelligence models. These algorithms can build molecules atom-by-atom or by combining pre-defined chemical building blocks within the constraints of a target's binding site. The resulting novel structures are designed to have optimal interactions with the target and favorable drug-like properties.

These computational design and screening methods significantly accelerate the hit-to-lead optimization process, enabling the focused discovery of new and effective phenyloxazole-based therapeutic agents. researcher.life

Advanced Spectroscopic and Analytical Characterization Techniques in Research of Methyl 2 Phenyloxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular structure. For Methyl 2-phenyloxazole-5-carboxylate, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The expected chemical shifts (δ) for this compound are predicted based on the analysis of similar structures. rsc.orgnih.gov The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.4–8.1 ppm). The single proton on the oxazole (B20620) ring (H-4) is expected to resonate as a singlet at a distinct chemical shift. The methyl protons of the ester group (-OCH₃) would also produce a characteristic singlet, typically in the range of δ 3.8–4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. rsc.orgresearchgate.net Key signals would include those for the carbonyl carbon of the ester group (δ ~160–170 ppm), the carbons of the oxazole ring, and the carbons of the phenyl ring. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the connectivity and finalizing the structural assignment. rsc.org

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.4 - 8.1 | Multiplet |

| Oxazole-H4 | ~7.5 - 7.8 | Singlet |

| Methyl (-OCH₃) | ~3.9 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~161 |

| C2 (Oxazole) | ~160 |

| C5 (Oxazole) | ~152 |

| C4 (Oxazole) | ~125 |

| Phenyl-C | 126 - 132 |

| Methyl (-OCH₃) | ~52 |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A prominent band for the C=O stretching vibration of the ester group is anticipated around 1720–1740 cm⁻¹. The C=N stretching of the oxazole ring would likely appear in the 1610–1650 cm⁻¹ region. scispace.com Vibrations associated with the aromatic C=C bonds of the phenyl ring are expected between 1450 and 1600 cm⁻¹. Additionally, C-O stretching bands for the ester and the oxazole ring would be visible in the fingerprint region (1000–1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. semi.ac.cn For this molecule, the symmetric stretching of the phenyl ring would give a strong Raman signal. The oxazole ring vibrations would also be Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.govrsc.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ester C=O | Stretch | 1720 - 1740 | Weak |

| Oxazole C=N | Stretch | 1610 - 1650 | Moderate |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| Ester C-O | Stretch | 1200 - 1300 | Moderate |

| Oxazole Ring | Ring Vibrations | Various | Moderate to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

For this compound (C₁₁H₉NO₃), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion. Cleavage of the oxazole ring can also occur, leading to characteristic fragment ions that help to confirm the core structure of the molecule. researchgate.net Analysis of these fragmentation patterns is essential for confirming the proposed structure. rsc.org

| Ion | m/z (Expected) | Description |

| [M]⁺ | 203.06 | Molecular Ion |

| [M - OCH₃]⁺ | 172.05 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 144.06 | Loss of methoxycarbonyl radical |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its light-absorbing properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl ring and the oxazole moiety. researchgate.net Typically, substituted oxazoles show intense absorption maxima in the UV region. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the solvent polarity.

Many oxazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission at a longer wavelength (a red shift) compared to its absorption, a phenomenon known as Stokes shift. researchgate.net The emission spectrum provides insights into the excited state properties of the molecule.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. researchgate.net The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com These parameters are crucial for evaluating the potential of the compound in applications such as fluorescent probes or organic light-emitting diodes (OLEDs). The quantum yield and lifetime are sensitive to the molecular structure and the surrounding environment. semanticscholar.orgnih.gov

| Photophysical Property | Description | Influencing Factors |

| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | Conjugated system, solvent polarity. |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence emission. | Electronic structure, solvent polarity. |

| Stokes Shift | Difference between λ_em and λ_abs. | Molecular rigidity, excited state geometry. |

| Quantum Yield (Φf) | Efficiency of fluorescence (emitted/absorbed photons). | Structural features, non-radiative decay pathways. |

| Lifetime (τf) | Duration of the excited state. | Rate of radiative and non-radiative decay. |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scielo.org.za By diffracting X-rays off a single crystal of this compound, it is possible to obtain an electron density map from which the exact atomic positions can be determined.

This technique yields highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.commdpi.com Furthermore, it reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the solid-state structure. mdpi.com This information is invaluable for understanding the compound's physical properties and for computational modeling studies. The data typically obtained includes the crystal system, space group, and unit cell dimensions. mdpi.com

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

The synthesis of this compound yields a product that must be rigorously purified and characterized to ensure its suitability for further research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable analytical techniques employed for this purpose. These methods provide detailed information regarding the purity of the compound, allow for the separation of enantiomers if a chiral center is present, and help in the identification of any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For oxazole derivatives, both normal-phase and reversed-phase HPLC are utilized, with the choice depending on the specific analytical goal. mdpi.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for purity determination. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile or methanol. nih.govresearchgate.netnih.gov Compounds are separated based on their hydrophobicity, with more polar compounds eluting first. A high-purity sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative purity assessment.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase is paired with a non-polar mobile phase (e.g., hexane or heptane with a small amount of a polar modifier like isopropanol or ethanol). mdpi.comresearchgate.net NP-HPLC can offer better resolution for certain structural isomers and is particularly effective for the chiral separation of related azole compounds. mdpi.comnih.gov

Chiral HPLC: Many synthetic routes may produce racemic mixtures of heterocyclic compounds. researchgate.net Since the biological activity of enantiomers can differ significantly, their separation and analysis are crucial. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. mdpi.comnih.gov Polysaccharide-based CSPs are widely used for the enantioselective separation of various oxazole and azole derivatives. mdpi.comresearchgate.net

Detailed research on a range of new chiral azole compounds, including oxazole derivatives, has demonstrated successful enantiomeric separation using various CSPs and mobile phase modes. mdpi.comresearchgate.net For instance, a MaltoShell column operating in a normal-phase mode with a heptane-ethanol mobile phase has proven effective for separating the enantiomers of several oxazole compounds. mdpi.com

Interactive Table 1: Representative HPLC Conditions for Purity and Chiral Analysis of Phenyl-Oxazole Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Application |

| RP-HPLC | Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) nih.gov | 1.0 mL/min nih.gov | UV at 258 nm nih.gov | Purity Analysis |

| RP-HPLC | C18 (3.9 mm x 300 mm, 5 µm) researchgate.net | Water:Methanol (80:20, v/v) researchgate.net | 1.0 mL/min | UV at 310 nm researchgate.net | Purity & Impurity Profiling |

| NP-HPLC (Chiral) | MaltoShell CSP mdpi.comresearchgate.net | Heptane:Ethanol (80:20, v/v) mdpi.comresearchgate.net | 1.0 mL/min mdpi.comresearchgate.net | UV at 254 nm mdpi.comresearchgate.net | Enantiomeric Separation |

| NP-HPLC (Chiral) | Lux Cellulose-1 CSP mdpi.comnih.gov | Hexane:Isopropanol | 0.8 mL/min nih.gov | UV | Enantiomeric Separation |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, being a methyl ester, is generally amenable to GC-MS analysis, which can be used to confirm its identity and detect any volatile impurities remaining from the synthesis, such as residual solvents or starting materials.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, carries the vaporized sample through a long, thin capillary column (e.g., HP-5MS). phcogj.comatlantis-press.com The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

As each separated component elutes from the column, it enters the mass spectrometer. Here, it is ionized, and the resulting charged fragments are sorted based on their mass-to-charge (m/z) ratio. The output is a mass spectrum, which serves as a molecular "fingerprint." The molecular ion peak can confirm the molecular weight of the compound, and the fragmentation pattern can be compared against established spectral libraries (e.g., NIST) for definitive identification. pjps.pk The sharpness of the peaks in the gas chromatogram indicates the purity of the compounds. pjps.pk

Interactive Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Typical Setting/Value | Purpose |

| Carrier Gas | Helium (99.99%) phcogj.com | Transports the sample through the GC column. |

| Column | Capillary Column (e.g., HP-5MS) atlantis-press.com | Separates the components of the sample mixture. |

| Injector Temperature | 230-260 °C phcogj.comatlantis-press.com | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 280°C) atlantis-press.com | Controls the elution of compounds based on their boiling points. |

| Ion Source Temperature | ~220 °C phcogj.com | Temperature at which ionization of the sample occurs. |

| Mass Range | 50-650 m/z phcogj.com | The range of mass-to-charge ratios scanned by the detector. |

| Detector | Mass Spectrometer | Provides mass spectrum for identification and structural elucidation. |

Emerging Applications and Future Research Trajectories for Methyl 2 Phenyloxazole 5 Carboxylate

Integration in Materials Science and Engineering

The unique electronic and photophysical properties inherent to the 2-phenyloxazole-5-carboxylate scaffold position it as a strong candidate for advanced applications in materials science. The conjugated system formed by the phenyl and oxazole (B20620) rings is a key feature that can be exploited for the development of innovative materials with tailored optical and electronic characteristics.

Fluorescent Dyes and Luminescent Materials Development

The 2-phenyloxazole (B1349099) core is a well-known fluorophore, and it is anticipated that Methyl 2-phenyloxazole-5-carboxylate will exhibit interesting luminescent properties. Research into analogous compounds containing the oxazole moiety has demonstrated their utility as fluorescent whiteners and components in organic light-emitting diodes (OLEDs). The phenyl and carboxylate substituents on the oxazole ring are expected to modulate the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift. Future research will likely focus on characterizing the fluorescence of this compound and its derivatives, with an eye toward their application as novel dyes for imaging, sensing, and in the development of more efficient and stable luminescent materials for displays and lighting.

Organic Conductors and Semiconductors

The planar structure and π-conjugated system of this compound suggest its potential for use in organic electronics. Molecules with similar aromatic and heterocyclic components have been investigated as organic semiconductors. The ability of the oxazole ring to participate in π-stacking interactions could facilitate charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. Future work will likely involve the synthesis of polymers and oligomers incorporating the this compound unit to investigate their conductivity and semiconducting properties. The performance of these materials could be fine-tuned by chemical modification of the phenyl ring or the carboxylate group.

Aggregation-Induced Emission (AIE) Phenomena

A fascinating area of research is the potential for this compound and its derivatives to exhibit aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in bio-imaging, chemical sensors, and OLEDs. The rotational freedom of the phenyl group relative to the oxazole ring could lead to non-radiative decay pathways in solution, which are restricted upon aggregation, leading to enhanced fluorescence. Investigating the AIE properties of this compound and its derivatives could open up new avenues for the design of novel "light-up" probes and solid-state lighting materials.

Supramolecular Chemistry and Self-Assembly Processes